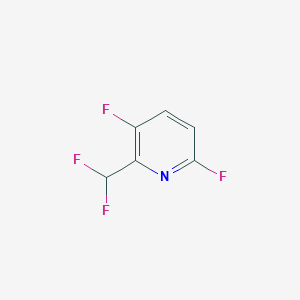

2-(Difluoromethyl)-3,6-difluoropyridine

Vue d'ensemble

Description

2-(Difluoromethyl)-3,6-difluoropyridine is a fluorinated heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. The presence of fluorine atoms in the molecule enhances its metabolic stability, lipophilicity, and bioavailability, making it a valuable scaffold for drug development.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-3,6-difluoropyridine typically involves the difluoromethylation of pyridine derivatives. One common method is the reaction of 3,6-difluoropyridine with difluoromethylating agents such as difluoromethyl bromide in the presence of a base like potassium carbonate. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of metal-based catalysts, such as palladium or copper, can facilitate the difluoromethylation reaction under milder conditions, making the process more scalable and cost-effective.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(Difluoromethyl)-3,6-difluoropyridine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Cross-Coupling Reactions: It can participate in cross-coupling reactions with organometallic reagents to form more complex molecules.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Cross-Coupling: Palladium or copper catalysts with organometallic reagents.

Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications.

Applications De Recherche Scientifique

Medicinal Chemistry

a. Drug Design and Development

The incorporation of fluorine atoms into organic molecules has been shown to enhance their pharmacological properties. The difluoromethyl group in 2-(Difluoromethyl)-3,6-difluoropyridine can significantly affect the lipophilicity, metabolic stability, and binding affinity of potential drug candidates. Research indicates that fluorinated compounds often exhibit improved bioavailability and selectivity towards biological targets.

-

Case Study: PKCθ Inhibitors

A study highlighted the synthesis of 3-substituted-2,6-difluoropyridines for use as inhibitors of Protein Kinase C theta (PKCθ), which is implicated in various diseases including cancer and autoimmune disorders. The difluoromethyl substitution was crucial for enhancing the potency of these inhibitors . -

Fluorine's Role in Drug Design

The introduction of fluorinated moieties can modulate the pharmacokinetic properties of drugs. A case study on fluoroanisoles demonstrated that the presence of difluoromethyl groups can lead to increased potency and improved in vivo properties .

Agrochemical Applications

a. Herbicides and Pesticides

Fluorinated pyridine derivatives are increasingly utilized in the development of herbicides due to their enhanced biological activity and selectivity. The compound this compound has been investigated for its potential as an active ingredient in herbicides.

- Case Study: Herbicide Development

Research into 6-(poly-substituted aryl)-4-aminopicolinates indicates that incorporating difluoromethyl groups into herbicidal compounds can improve efficacy against target weeds while minimizing off-target effects .

Synthetic Methodologies

a. Synthesis Techniques

Efficient synthesis methods for producing this compound are critical for its application in research and industry. Various synthetic routes have been explored:

-

Fluorination Reactions

The preparation often involves fluorination processes using alkali metal fluorides under controlled conditions to achieve high yields with minimal by-products. For instance, reactions involving potassium fluoride (KF) with chloropyridines have shown promising results . -

Facile Preparation Methods

Recent advancements have led to more straightforward synthetic pathways that enhance the yield of difluoropyridines while reducing reaction times and costs . These methods are essential for scaling up production for commercial applications.

Summary Table of Applications

| Application Area | Specific Use Case | Impact |

|---|---|---|

| Medicinal Chemistry | PKCθ Inhibitors | Enhanced potency and selectivity |

| Agrochemicals | Herbicides | Improved efficacy against target species |

| Synthetic Methodologies | Synthesis of difluoropyridines | Increased yield and reduced reaction time |

Mécanisme D'action

The mechanism of action of 2-(Difluoromethyl)-3,6-difluoropyridine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of fluorine atoms can enhance binding affinity and selectivity, leading to improved therapeutic outcomes. The compound may modulate various signaling pathways, depending on its specific application in medicinal chemistry.

Comparaison Avec Des Composés Similaires

- 2-(Trifluoromethyl)-3,6-difluoropyridine

- 2-(Difluoromethyl)-4,5-difluoropyridine

- 2-(Difluoromethyl)-3,5-difluoropyridine

Comparison: 2-(Difluoromethyl)-3,6-difluoropyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may offer distinct advantages in terms of metabolic stability and binding affinity, making it a valuable compound for various applications.

Activité Biologique

Overview

2-(Difluoromethyl)-3,6-difluoropyridine is a fluorinated heterocyclic compound that has gained considerable attention in medicinal chemistry due to its enhanced metabolic stability, lipophilicity, and bioavailability. These properties make it a promising scaffold for drug development, particularly in targeting various biological pathways.

Target of Action

The compound is structurally similar to difluoromethylornithine (DFMO), which is known to inhibit ornithine decarboxylase (ODC), a key enzyme in the polyamine biosynthetic pathway. This inhibition can affect cell proliferation and differentiation, making it relevant in cancer therapy and antiviral strategies.

Biochemical Pathways

Research indicates that this compound interacts with several enzymes and proteins. It has been observed to influence cytochrome P450 enzymes, which are crucial for the metabolism of drugs and endogenous compounds. This interaction may lead to altered drug metabolism and efficacy.

Cellular Effects

The compound has shown a variety of effects on cellular processes:

- Cell Signaling : It modulates signaling pathways that can alter gene expression profiles.

- Gene Expression : Changes in the activity of transcription factors have been noted, suggesting potential applications in gene therapy or regulation.

- Metabolic Pathways : Involvement in various metabolic pathways has been confirmed, with interactions leading to biotransformation into different metabolites.

Pharmacokinetics

The incorporation of the difluoromethyl group enhances the compound's lipophilicity and metabolic stability. These properties are critical for its pharmacokinetic profile, influencing absorption, distribution, metabolism, and excretion (ADME) characteristics.

Case Studies

- Inhibition of ODC : Studies have demonstrated that this compound effectively inhibits ODC activity in vitro, leading to reduced polyamine levels in cancer cell lines. This suggests potential use as an anticancer agent.

- Effects on Cytochrome P450 : Experimental data indicate that the compound alters the activity of cytochrome P450 enzymes, impacting the metabolism of co-administered drugs. This interaction necessitates careful consideration in polypharmacy scenarios.

- Animal Model Studies : In various animal models, dosage-dependent effects were observed. Lower doses exhibited therapeutic benefits while higher doses resulted in toxicity, highlighting the importance of dosage optimization in clinical applications.

Comparative Analysis

A comparative analysis with similar compounds reveals distinct advantages for this compound:

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Enhanced metabolic stability | ODC inhibition |

| 2-(Trifluoromethyl)-3,6-difluoropyridine | Higher lipophilicity | Varies with substitution |

| 2-(Difluoromethyl)-4,5-difluoropyridine | Different substitution pattern | Potentially altered binding affinity |

Propriétés

IUPAC Name |

2-(difluoromethyl)-3,6-difluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F4N/c7-3-1-2-4(8)11-5(3)6(9)10/h1-2,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIMRMWXRNIWBEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1F)C(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.